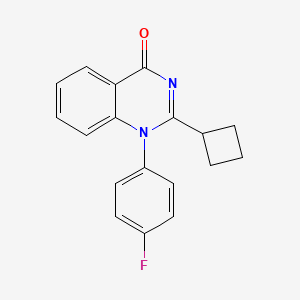
5-Iodo-2,8-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2,8-dimethylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-Iodo-2,8-dimethylquinoline can be achieved through several methods. One common approach involves the condensation of anilines and alkenyl ethers using visible-light photoredox catalysis. This method enables the synthesis of substituted quinolines under mild conditions with good yields . Another method involves the use of transition-metal-catalyzed reactions, such as nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones . Industrial production methods typically involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Iodo-2,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include transition-metal catalysts, oxidizing agents, and reducing agents. .
Scientific Research Applications
5-Iodo-2,8-dimethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 5-Iodo-2,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may interact with enzymes involved in DNA synthesis, further inhibiting cellular processes .
Comparison with Similar Compounds
5-Iodo-2,8-dimethylquinoline can be compared with other quinoline derivatives, such as 5-Fluoro-2,8-dimethylquinoline and 5-Chloro-2,8-dimethylquinoline. These compounds share similar structures but differ in their halogen substituents. The presence of iodine in this compound imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for research and development .
Properties
Molecular Formula |
C11H10IN |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
5-iodo-2,8-dimethylquinoline |
InChI |
InChI=1S/C11H10IN/c1-7-3-6-10(12)9-5-4-8(2)13-11(7)9/h3-6H,1-2H3 |
InChI Key |
RMFUGMHJVKLBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)I)C=CC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


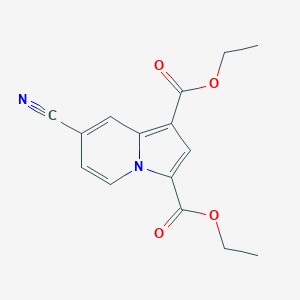
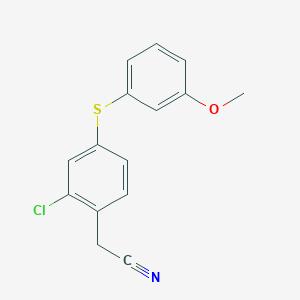
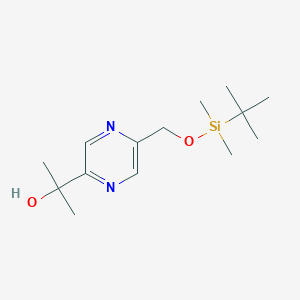
![4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B11840240.png)
![Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B11840250.png)

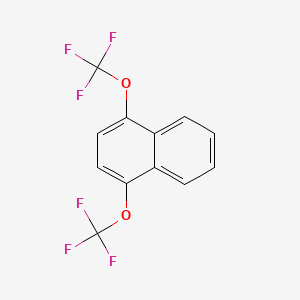
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B11840272.png)
![Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11840276.png)

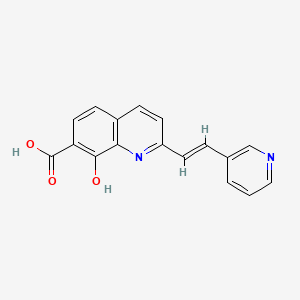
![(R)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11840287.png)

